molecular formula C14H13NO B3004536 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 6577-97-5

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B3004536
CAS RN: 6577-97-5
M. Wt: 211.264
InChI Key: AOFXWZDNXGBMJL-UHFFFAOYSA-N
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Description

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .


Synthesis Analysis

The synthesis of 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent reactions . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .


Molecular Structure Analysis

The molecular structure of 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is characterized by a nonplanar cyclohexene moiety in an indole derivative . This structure promotes optimal binding to the active sites of enzymes and increases solubility .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one are multicomponent reactions . These reactions involve the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one include a melting point of 188-190 °C (lit.) . Its empirical formula is C8H9NO, and its molecular weight is 135.16 .

Scientific Research Applications

Synthesis of Medicinal Compounds

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: serves as a crucial building block in medicinal chemistry, particularly as an indole mimetic containing a significant amount of sp³-hybridized carbon atoms . Its nonplanar structure aids in optimal binding to enzyme active sites and enhances solubility, making it valuable in drug development.

Applications in Medicine:

Multicomponent Synthesis

The compound is often used in multicomponent synthesis methods, which are efficient for constructing complex molecules . These methods include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, and the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds .

Synthesis of Indole Derivatives

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: is a reactant in the synthesis of various indole derivatives, which are significant in diverse biological activities . These include:

Catalysis Research

The compound’s reactivity is exploited in catalysis research, particularly in Pd-catalyzed intramolecular C-H bond functionalization reactions . This is essential for creating condensed pyrroloindoles, which have potential pharmacological applications.

Asymmetric Synthesis

Asymmetric synthesis is another area where 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one finds application. It’s used in the enantioselective preparation of arylalkenyl indoles via asymmetric C-H insertion of rhodium carbenoids . This is crucial for producing chiral compounds that are important in pharmaceuticals.

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is used for the construction of diverse heterocyclic frameworks through cycloaddition reactions . These frameworks are foundational in the development of new drugs and materials with unique properties.

Future Directions

The future directions for 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one could involve further exploration of its synthesis methods and potential applications in medicinal chemistry. As it is an important structure motif in medicinal chemistry, there could be potential for its use in the development of new pharmaceutical compounds .

properties

IUPAC Name

3-phenyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXWZDNXGBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

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